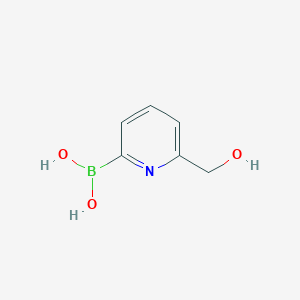

(6-(Hydroxymethyl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(hydroxymethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGHHPVWINHRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590554 | |

| Record name | [6-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207749-62-9 | |

| Record name | [6-(Hydroxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 6-Bromo-2-(hydroxymethyl)pyridine is treated with an organometallic reagent (e.g., lithium or magnesium) to generate a pyridinyl-metal intermediate.

-

Quenching with Boronating Agent : The intermediate reacts with trimethyl borate (B(OMe)₃) or pinacol diboron (B₂Pin₂) to yield the boronic acid or ester.

-

Acidic Workup : Hydrolysis of the boronic ester under acidic conditions produces the final boronic acid.

Key Optimization Parameters

-

Temperature : Reactions typically proceed at −78°C to 0°C to suppress side reactions.

-

Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for optimal metal coordination.

-

Yield : Reported yields range from 60% to 85%, depending on the halogen’s reactivity (Br > Cl).

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed borylation has emerged as a robust method for synthesizing pyridinylboronic acids, particularly for substrates with steric hindrance.

Protocol from Patent Literature

A modified Suzuki-Miyaura coupling strategy, adapted from CN102786543A, involves:

-

Substrate Preparation : 2-Amino-5-bromopyridine is treated with pinacol diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate.

-

Cyclization : The intermediate undergoes cyclization with chloroacetaldehyde to form the pyridine core.

-

Hydrolysis : The boronic ester is hydrolyzed to the free boronic acid using H₂SO₄.

Experimental Data

| Step | Reagents | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | B₂Pin₂, KOAc | Pd(dppf)Cl₂ | 80 | 99 |

| 2 | ClCH₂CHO | None | Reflux | 67 |

| 3 | H₂SO₄ | None | 25 | 77 |

This method’s high yield in the borylation step (99%) underscores its efficiency, though the cyclization step requires optimization to minimize byproducts.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages a directing group (e.g., hydroxymethyl) to facilitate regioselective borylation.

Procedure Overview

Advantages and Limitations

-

Regioselectivity : The directing group ensures precise functionalization at the C-2 position.

-

Yield : Typical yields range from 50% to 70%, limited by competing side reactions during lithiation.

Convergent Synthesis via Intermediate Coupling

A convergent approach builds the pyridine ring and boronic acid group separately before coupling.

Case Study from ACS Organic Process Research & Development

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Halogen-Metal Exchange | 60–85 | Moderate | High |

| Pd-Catalyzed Borylation | 67–99 | High | Industrial |

| Directed Ortho-Metalation | 50–70 | Excellent | Moderate |

| Convergent Synthesis | 73 | High | Moderate |

The palladium-catalyzed method offers the highest yield and scalability, making it preferable for industrial applications. Conversely, directed ortho-metalation excels in regioselectivity for complex substrates.

Challenges and Optimization Strategies

Dehalogenation Byproducts

In palladium-catalyzed routes, competing dehalogenation can reduce yields. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions: (6-(Hydroxymethyl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The boronic acid group can be reduced to form a borane derivative.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products:

Oxidation: Formation of (6-carboxypyridin-2-yl)boronic acid.

Reduction: Formation of (6-(hydroxymethyl)pyridin-2-yl)borane.

Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (6-(hydroxymethyl)pyridin-2-yl)boronic acid is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules, including pharmaceuticals. The compound can react with various electrophiles to produce substituted pyridines, enhancing the diversity of chemical libraries used in drug discovery .

1.2. Intermediate in Organic Synthesis

This boronic acid serves as an important intermediate in the synthesis of other boron-containing compounds. Its hydroxymethyl group allows for further functionalization, making it suitable for creating more complex structures required in medicinal chemistry .

Biological Applications

2.1. Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit anticancer properties. They can act as proteasome inhibitors, similar to bortezomib, which is used in treating multiple myeloma. The mechanism involves the inhibition of proteasomal degradation pathways, leading to increased apoptosis in cancer cells .

2.2. Antibacterial and Antiviral Properties

Boronic acids have been recognized for their antibacterial and antiviral activities. Studies have shown that derivatives can inhibit bacterial enzymes and viral replication processes, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Synthetic Methods Overview

The synthesis of this compound typically involves:

- Halogen-Metal Exchange/Borylation : This method utilizes halogenated pyridines and trialkyl borates under controlled conditions to yield the desired boronic acid .

- Directed ortho-Metalation : A technique that allows for selective functionalization at specific positions on the pyridine ring, enhancing the compound's utility in complex syntheses .

Mechanism of Action

The mechanism of action of (6-(Hydroxymethyl)pyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related pyridinyl boronic acids highlights key differences in electronic properties, reactivity, and biological activity. Below is a detailed analysis supported by experimental data:

Table 1: Comparative Analysis of Pyridinyl Boronic Acid Derivatives

Key Findings :

Electronic Effects :

- Electron-donating groups (e.g., -CH2OH, -N(CH3)2) enhance boronic acid stability and reactivity in Suzuki couplings by stabilizing the Pd intermediate .

- Halogenated analogs (e.g., -Cl, -F) exhibit reduced reactivity due to electron-withdrawing effects, which may slow oxidative addition steps .

Physical Properties: The hydroxymethyl group confers superior aqueous solubility compared to methyl or halogen substituents, making it advantageous for biological applications . Methyl and dimethylamino derivatives show higher thermal stability (e.g., mp >200°C) due to reduced polarity .

Biological Relevance: Boronic acids with hydroxymethyl or amino groups demonstrate enhanced binding to biological targets (e.g., tubulin, diols) via hydrogen bonding or boronate ester formation . In contrast, halogenated or non-polar analogs (e.g., 6-methylpyridinyl) are primarily utilized in synthetic chemistry rather than therapeutic contexts .

Biological Activity

(6-(Hydroxymethyl)pyridin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxymethyl group and a boronic acid moiety. The boronic acid functional group is known for its ability to form reversible covalent bonds with various biomolecules, particularly proteins and enzymes, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The boronic acid group can inhibit serine proteases by forming covalent bonds with the active site serine residues, thereby blocking substrate access and inhibiting enzymatic activity .

- Modulation of Cellular Signaling : This compound has been shown to influence various signaling pathways by modulating the activity of kinases and phosphatases. Such interactions can alter phosphorylation states and downstream signaling events, affecting cellular responses to stimuli .

- Gene Expression Regulation : By interacting with transcription factors, this compound can influence gene expression patterns, impacting cellular metabolism and function .

Table 1: Interaction Profile of this compound

| Target Molecule | Interaction Type | Effect on Activity |

|---|---|---|

| Serine Proteases | Covalent Bond Formation | Inhibition |

| Protein Kinases | Modulation | Altered phosphorylation |

| Transcription Factors | Binding | Changes in gene expression |

Case Studies

- Antimicrobial Activity : Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it restored susceptibility to biapenem in NDM-1 producing strains of Klebsiella pneumoniae, suggesting its potential as an antibiotic adjuvant .

- Cancer Research : In cancer models, this compound has shown promise as a therapeutic agent by inhibiting specific pathways involved in tumor growth and metastasis. Its ability to modulate protein interactions makes it a candidate for further investigation in cancer therapeutics .

- Cytotoxicity Studies : In vitro assays have revealed that this compound can induce cytotoxic effects in various cancer cell lines. For example, studies indicated that the compound's IC50 values were within the low micromolar range, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Hydroxymethyl)pyridin-2-yl)boronic acid, and what challenges arise during its purification?

- Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives, such as halogenation followed by Miyaura borylation. A key precursor, 6-bromo-2-pyridinecarboxaldehyde (CAS: 34160-40-2), can undergo hydroxymethylation before coupling with boronic acid precursors via palladium-catalyzed reactions . Challenges include avoiding boroxine formation (cyclic trimers) during purification, which requires anhydrous conditions and inert storage. Silica gel chromatography may lead to irreversible binding; alternative methods like recrystallization in polar aprotic solvents (e.g., THF/water mixtures) are recommended .

Q. How does the hydroxymethyl group influence the reactivity of this boronic acid in cross-coupling reactions compared to non-hydroxylated analogs?

- Methodological Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMF or DMSO), facilitating homogeneous reaction conditions in Suzuki-Miyaura couplings. However, it may also promote protodeboronation under acidic conditions. Comparative studies with analogs like 2-fluoro-6-methoxyphenylboronic acid (CAS: 78495-63-3) show that electron-donating substituents (e.g., -CH2OH) accelerate transmetallation but require pH control (optimal pH 7–9) to prevent decomposition .

Advanced Research Questions

Q. What strategies prevent boroxine formation during storage and handling of this compound?

- Methodological Answer : Boroxine formation, a common issue for boronic acids, is mitigated by storing the compound under inert gas (argon/nitrogen) at 2–8°C . Lyophilization with stabilizing agents (e.g., mannitol) reduces moisture exposure. In synthetic workflows, in situ generation using pinacol ester precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) avoids prolonged storage of the free boronic acid .

Q. How can X-ray crystallography confirm molecular structure and assess purity?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the hydroxymethyl group’s conformation and boron coordination geometry. For purity assessment, compare experimental unit cell parameters with theoretical models. Note that twinning or centrosymmetric pseudosymmetry (common in boronic acids) may require advanced metrics like Flack’s x parameter to avoid false chirality assignments .

Q. What discrepancies arise in catalytic efficiency under different Suzuki-Miyaura conditions, and how are these analyzed?

- Methodological Answer : Catalytic efficiency varies with Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and base selection (K2CO3 vs. Na2CO3). For example, aryl chlorides require bulky ligands (XPhos) for effective coupling, while aryl bromides perform well with triphenylphosphine. Contradictions in yields may stem from competing protodeboronation—monitored via LC-MS or 11B NMR to quantify boronic acid degradation . Kinetic studies under varying temperatures and pH provide mechanistic insights into rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.